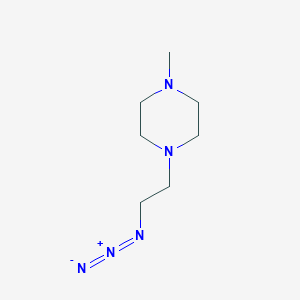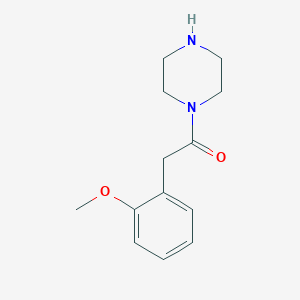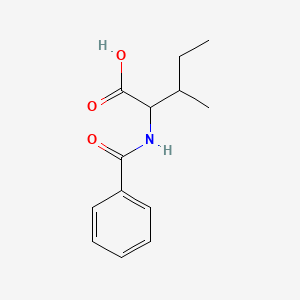![molecular formula C11H7ClF3N3 B6144143 6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine CAS No. 1097067-82-7](/img/structure/B6144143.png)
6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine is a chemical compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a chloro group at the 6th position of the pyridazine ring and a trifluoromethylphenyl group attached to the nitrogen atom at the 3rd position
Mechanism of Action
Target of Action
The primary target of 6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in the regulation of angiogenesis, a process that is essential for the growth and development of new blood vessels.
Mode of Action
It is believed to interact with its target, vegfr2, and inhibit its activity . This inhibition could lead to a decrease in angiogenesis, thereby affecting the growth and spread of cells that rely on these new blood vessels.
Biochemical Pathways
Given its target, it is likely to impact theVEGF signaling pathway . This pathway is critical for angiogenesis and is often upregulated in conditions such as cancer, where rapid and uncontrolled cell growth requires the formation of new blood vessels.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its inhibitory effect on VEGFR2. By inhibiting this receptor, the compound could potentially slow down or halt the process of angiogenesis . This could result in a decrease in the growth and spread of cells that rely on these new blood vessels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Preparation Methods
The synthesis of 6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 6-chloropyridazine-3-amine with 3-(trifluoromethyl)benzaldehyde under suitable reaction conditions. The reaction typically proceeds through a condensation reaction followed by cyclization to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in its biological activity and applications.
This compound: Another similar compound with potential differences in its chemical reactivity and properties.
Properties
IUPAC Name |
6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3/c12-9-4-5-10(18-17-9)16-8-3-1-2-7(6-8)11(13,14)15/h1-6H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNIGOHKUIIZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NN=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine hydroiodide](/img/structure/B6144067.png)



![2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one](/img/structure/B6144088.png)
![{4-[methyl(phenyl)amino]phenyl}methanol](/img/structure/B6144095.png)



![4-[ethyl(methyl)amino]benzoic acid](/img/structure/B6144153.png)
![[5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine](/img/structure/B6144154.png)
![3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide](/img/structure/B6144168.png)
![3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6144174.png)

